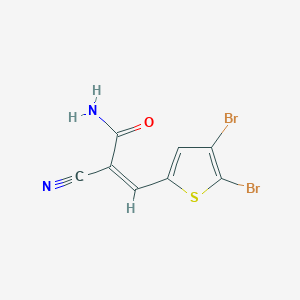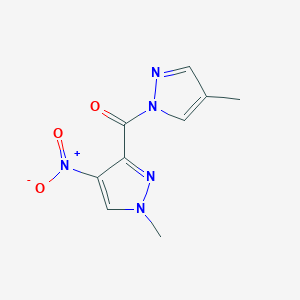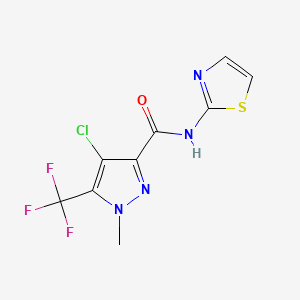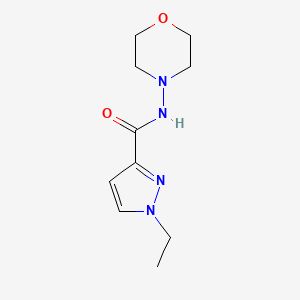
(2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a cyano group, a dibromo-substituted thiophene ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE typically involves the reaction of 2,3-dibromothiophene with a suitable cyano and propenamide precursor. One common method involves the deprotonation of 2,3-dibromothiophene using a strong base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) to form the reactive intermediate (4,5-dibromo-2-thienyl)lithium . This intermediate can then be trapped with a cyano and propenamide-containing electrophile to yield the desired product.
Industrial Production Methods
Industrial production of (Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE may involve continuous flow microreactor technology, which allows for precise control of reaction conditions and improved safety . This method enhances scalability and reproducibility, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the thiophene ring or the cyano group.
Addition Reactions: The double bond in the propenamide moiety can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE exerts its effects involves interactions with specific molecular targets. The cyano group and the dibromo-substituted thiophene ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-thienyl derivatives: Compounds with similar thiophene rings but different substituents.
Cyano-substituted propenamides: Compounds with similar cyano and propenamide moieties but different aromatic rings.
Uniqueness
(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE is unique due to the combination of its cyano group, dibromo-substituted thiophene ring, and propenamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H4Br2N2OS |
|---|---|
Molecular Weight |
336.01 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H4Br2N2OS/c9-6-2-5(14-7(6)10)1-4(3-11)8(12)13/h1-2H,(H2,12,13)/b4-1- |
InChI Key |
FPUWPXKKKZLUCR-RJRFIUFISA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)Br)/C=C(/C#N)\C(=O)N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B10973342.png)
![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10973347.png)
![1-methyl-3-(4-nitrophenyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10973350.png)
![methyl {[5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B10973354.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10973361.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B10973364.png)
![N-(3-cyanothiophen-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973376.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10973382.png)
![3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973398.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methoxyphenyl)amino]ethanone](/img/structure/B10973401.png)



![3-[(3-chlorobenzyl)sulfanyl]-5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10973432.png)
